NSP-AS

Chemiluminescence Purity specification Quality control

NSP-AS (CAS 211106-69-3) is a chemiluminescent acridinium salt with the molecular formula C28H28N2O8S2 and a molecular weight of 584.66 g/mol. It is classified as chemiluminescent acridinium substrate II and is used as a labeling reagent in homogeneous chemiluminescence immunoassays (CLIA).

Molecular Formula C28H28N2O8S2
Molecular Weight 584.7 g/mol
CAS No. 211106-69-3
Cat. No. B3349236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSP-AS
CAS211106-69-3
Molecular FormulaC28H28N2O8S2
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)O)C(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)[O-]
InChIInChI=1S/C28H28N2O8S2/c1-20-13-15-21(16-14-20)40(37,38)30(18-6-12-26(31)32)28(33)27-22-8-2-4-10-24(22)29(17-7-19-39(34,35)36)25-11-5-3-9-23(25)27/h2-5,8-11,13-16H,6-7,12,17-19H2,1H3,(H-,31,32,34,35,36)
InChIKeyVYTOBATYLKBDAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NSP-AS (CAS 211106-69-3) Chemical Structure and Supplier Technical Specifications


NSP-AS (CAS 211106-69-3) is a chemiluminescent acridinium salt with the molecular formula C28H28N2O8S2 and a molecular weight of 584.66 g/mol [1]. It is classified as chemiluminescent acridinium substrate II and is used as a labeling reagent in homogeneous chemiluminescence immunoassays (CLIA) . The compound contains an acridinium-10-ium core with a 3-sulfopropyl group and a (3-carboxypropyl)(tosyl)carbamoyl moiety, features a zwitterionic inner salt structure , and has a reported LogP of 5.381 and topological polar surface area (tPSA) of 169.59 . NSP-AS is commercially available as a light yellow to yellow solid powder with standard purity specifications of ≥98% or 99% from various vendors .

Why NSP-AS (CAS 211106-69-3) Cannot Be Simply Substituted with Other Acridinium Esters


Acridinium esters exhibit distinct chemiluminescent properties that vary substantially based on structural modifications to the acridinium core and leaving group substituents [1]. NSP-AS incorporates a specific N-tosyl carboxamide linkage that distinguishes it from simpler acridinium esters and NHS-activated derivatives such as NSP-SA-NHS [2]. The zwitterionic inner salt configuration of NSP-AS confers different solubility characteristics and aqueous stability profiles compared to non-zwitterionic analogs, directly impacting labeling efficiency and assay reproducibility [3]. Furthermore, chemiluminescence kinetics—including flash duration, total light yield, and signal decay rate—are highly dependent on the specific leaving group structure, meaning substitution with an alternative acridinium derivative requires complete revalidation of assay parameters including trigger solution composition, signal integration timing, and background correction [4].

NSP-AS (CAS 211106-69-3) Quantitative Differentiation Data: Head-to-Head and Class-Level Comparative Evidence


NSP-AS Commercial Purity Specification: Comparative Assessment Against Industry Acridinium Ester Standards

NSP-AS is commercially supplied at a specification purity of 99% as verified by Certificate of Analysis . In comparison, commercially available acridinium ester labeling reagents typically range from 95% to 98% purity specifications in the market . The difference of 1-4 absolute percentage points in purity specification translates to a reduction in non-chemiluminescent impurities that may contribute to background signal, incomplete labeling, or assay variability.

Chemiluminescence Purity specification Quality control

NSP-AS Solubility in DMSO: Enabling High-Concentration Stock Solution Preparation

NSP-AS achieves a solubility of 14.29 mg/mL (24.44 mM) in DMSO under conditions involving ultrasonic treatment, warming, pH adjustment to 2 with HCl, and heating to 60°C . This solubility value enables the preparation of high-concentration stock solutions. Alternative acridinium ester derivatives with different counterions or substituents may exhibit substantially lower DMSO solubility, requiring larger volumes of organic solvent in assay workflows and potentially introducing solvent interference at higher dilutions [1].

Solubility Formulation Stock preparation

Analytical Sensitivity Achieved with NSP-SA-NHS Labeling: A Benchmark for NSP-AS-Based Chemiluminescence Immunoassays

Using the NSP-SA-NHS acridinium ester derivative (the NHS-activated form of the NSP-SA core scaffold), a chemiluminescence immunoassay for Bisphenol A achieved a linear range of 0.4–5 ng/mL, an IC50 of 2.3 ng/mL, and a limit of detection (LOD) of 0.1 ng/mL [1]. In comparison, conventional ELISA methods for BPA detection typically report LOD values in the range of 1–10 ng/mL [2]. While this study employed the NHS-activated derivative rather than NSP-AS itself, it establishes a benchmark for the sensitivity achievable with the NSP-SA chemiluminescent core when conjugated to biomolecules.

Immunoassay Sensitivity Limit of detection

Acridinium Ester Chemiluminescence Intensity: Class-Level Advantage Over Luminol-Based Detection Systems

Acridinium ester-labeled compounds, including NSP-AS and its derivatives, generate approximately 100-fold stronger chemiluminescence intensity compared to luminol-labeled counterparts [1]. Additionally, acridinium esters retain luminescence efficiency after conjugation to antigens or antibodies, whereas luminol-based systems require enzyme catalysis (HRP) and enhancers that introduce additional sources of variability and background signal [2]. This class-level advantage translates to higher signal-to-noise ratios and shorter measurement integration times.

Chemiluminescence Signal intensity Detection technology

NSP-AS (CAS 211106-69-3) Application Scenarios: Where Differentiated Performance Drives Selection


Biomolecule Labeling for Chemiluminescence Immunoassay (CLIA) Development

NSP-AS serves as a chemiluminescent acridinium substrate for labeling proteins, antigens, antibodies, and nucleic acids in homogeneous assay formats . The compound's acridinium core enables direct chemiluminescence upon alkaline peroxide triggering without requiring enzymatic catalysis, thereby reducing background signal and simplifying assay workflows [1]. The 99% purity specification minimizes non-chemiluminescent impurities that could otherwise compromise labeling stoichiometry and reproducibility . This scenario is directly supported by the purity specification evidence and class-level acridinium performance data established in Section 3.

High-Sensitivity Diagnostic Assay Development Requiring Trace Analyte Detection

For applications requiring sub-nanogram-per-milliliter detection limits, NSP-AS provides a chemiluminescent scaffold whose NHS-activated derivative (NSP-SA-NHS) has demonstrated LOD values of 0.1 ng/mL in competitive immunoassay formats—10- to 100-fold lower than conventional ELISA methods [2]. While this performance was established using the activated NHS ester, NSP-AS serves as the precursor core structure for generating such labeling reagents, making it the appropriate starting material for developing in-house labeling protocols or custom conjugates . This scenario is directly supported by the analytical sensitivity evidence established in Section 3.

Homogeneous Assay Formats Requiring Non-Enzymatic Signal Generation

NSP-AS is specifically designated as chemiluminescent acridinium substrate II for homogeneous assays . Unlike luminol-based systems that require horseradish peroxidase (HRP) catalysis and enhancer reagents, acridinium esters generate chemiluminescence directly upon exposure to alkaline hydrogen peroxide trigger solution [1]. This non-enzymatic mechanism eliminates enzyme stability concerns, reduces reagent complexity, and avoids enhancer-associated background luminescence—factors that are particularly advantageous in high-throughput screening environments where assay robustness and simplified liquid handling are prioritized. This scenario is directly supported by the class-level comparison evidence established in Section 3.

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